Carbanion Stability: Benzyl vs. Alkyl Phosphonium Salts
Benzyltriphenylphosphonium salts generate carbanions with significantly higher stability than alkyltriphenylphosphonium salts. The approximate stability scale for carbanions derived from phosphonium salts is benzyl, allyl > phenyl > methyl > ethyl [1]. This increased stability allows benzyltriphenylphosphonium-derived ylides to be generated under milder conditions, with pKa values around 35, compared to ~40-45 for simple alkyl phosphonium salts [2]. The difference is critical for base-sensitive substrates.
| Evidence Dimension | Carbanion Stability (Qualitative Ranking) |
|---|---|
| Target Compound Data | Benzyl group: High stability (Rank 1) |
| Comparator Or Baseline | Methyl group: Low stability (Rank 4); Ethyl group: Very low stability (Rank 5) |
| Quantified Difference | Benzyl > Allyl > Phenyl > Methyl > Ethyl |
| Conditions | Assessed via relative rates of alkaline hydrolysis of phosphonium salts [1] and pKa values [2]. |
Why This Matters
Users selecting a phosphonium salt for ylide generation should choose benzyl-substituted derivatives over methyl or ethyl analogues to achieve higher carbanion stability and enable reactions under milder basic conditions.
- [1] Siegel, B. Assessment of the Relative Stability of Carbanions Derived from Phosphonium Salts. In: Yumpu Document Collection. View Source
- [2] Numerade. Benzyltriphenylphosphonium chloride are relatively acidic (pKa = 20.1). Experiment 171. View Source
